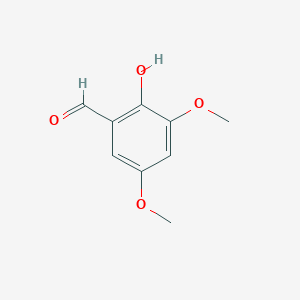

2-Hydroxy-3,5-dimethoxybenzaldehyde

Description

Historical Context and Chemical Significance within the Benzaldehyde (B42025) Class

A comprehensive search for the historical context of 2-Hydroxy-3,5-dimethoxybenzaldehyde does not yield specific information regarding its first synthesis or discovery. Its more famous isomer, 4-hydroxy-3,5-dimethoxybenzaldehyde, commonly known as syringaldehyde (B56468), has a rich history, being a well-known natural product derived from lignin (B12514952) and a key flavoring agent. wikipedia.orgnih.gov Another related compound, o-vanillin (2-hydroxy-3-methoxybenzaldehyde), is also a widely studied compound used as a precursor in the synthesis of other molecules. mdpi.com

The significance of 2-Hydroxy-3,5-dimethoxybenzaldehyde within the broader class of benzaldehydes is currently undefined in the scientific literature. Benzaldehydes, in general, are of great importance as intermediates in the synthesis of pharmaceuticals, agrochemicals, and fragrances. However, the specific contributions or potential applications of the 2-hydroxy-3,5-dimethoxy substituted variant remain largely unexplored in academic publications.

Current Research Landscape and Academic Relevance

The current research landscape for 2-Hydroxy-3,5-dimethoxybenzaldehyde is remarkably barren. There are no prominent research articles or studies that focus on its synthesis, reactivity, or potential applications. While it is listed as a commercially available compound for research purposes by some chemical suppliers, its use in any specific research is not documented in the papers retrieved. aobchem.com

The academic relevance of a compound is often dictated by its utility as a building block in organic synthesis, its biological activity, or its material properties. At present, the scientific community has not published findings that would establish the academic relevance of 2-Hydroxy-3,5-dimethoxybenzaldehyde. Its potential as a precursor for more complex molecules or as a biologically active agent is yet to be investigated and reported.

Physicochemical Data

Due to the lack of specific studies on 2-Hydroxy-3,5-dimethoxybenzaldehyde, a comprehensive and experimentally verified data table of its physicochemical properties is not available in the reviewed literature. For context, the properties of its well-known isomer, syringaldehyde, are provided below, but it is crucial to note that these values do not apply to 2-Hydroxy-3,5-dimethoxybenzaldehyde.

Table 1: Physicochemical Properties of Syringaldehyde (4-Hydroxy-3,5-dimethoxybenzaldehyde)

| Property | Value |

| Molecular Formula | C₉H₁₀O₄ |

| Molar Mass | 182.17 g/mol |

| Appearance | Colorless to yellowish solid |

| Melting Point | 110 to 113 °C (230 to 235 °F; 383 to 386 K) |

| Boiling Point | 192 to 193 °C (378 to 379 °F; 465 to 466 K) at 19 kPa |

| Solubility in water | Insoluble |

Source: wikipedia.orgnih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-3,5-dimethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-12-7-3-6(5-10)9(11)8(4-7)13-2/h3-5,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZKNKVRCIXKLBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428270 | |

| Record name | 2-hydroxy-3,5-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65162-29-0 | |

| Record name | 2-Hydroxy-3,5-dimethoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65162-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-hydroxy-3,5-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Strategies for the Preparation of 2-Hydroxy-3,5-dimethoxybenzaldehyde

The preparation of 2-Hydroxy-3,5-dimethoxybenzaldehyde can be approached through several synthetic routes, primarily involving the introduction of a formyl group onto a pre-existing substituted benzene (B151609) ring.

Multi-step Synthetic Approaches

A principal and scalable method for synthesizing the structural isomer 4-Hydroxy-2,6-dimethoxybenzaldehyde, which provides insight into relevant synthetic methodologies, begins with 3,5-dimethoxyphenol (B141022). erowid.org The Vilsmeier-Haack reaction is a key transformation in this sequence, utilizing phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to achieve formylation. In a typical procedure, DMF is added to a cooled solution of 3,5-dimethoxyphenol and POCl₃. erowid.org After an extended period of stirring, hydrolysis of the intermediate yields the desired product. A crucial aspect of this large-scale preparation is the careful control of temperature and vigorous stirring to minimize the formation of byproducts, such as the 2-formyl regioisomer and a bis-formylated derivative. erowid.org Purification is conveniently achieved by trituration with chloroform, which leverages the differential solubility of the product and byproducts. erowid.org

Another multi-step synthesis starts from the more accessible p-cresol (B1678582). This pathway involves a three-step sequence:

Bromination: p-Cresol is first brominated to yield 2,6-dibromo-4-methylphenol. wikipedia.org

Methoxylation: The dibrominated intermediate undergoes methoxylation to produce 2,6-dimethoxy-4-methylphenol. wikipedia.org

Oxidation: The final step involves the oxidation of the methyl group to an aldehyde, yielding the target compound. wikipedia.org

A further synthetic strategy begins with vanillin. This method proceeds via the following steps:

Iodination: Vanillin is treated with iodine to produce 5-iodovanillin. wikipedia.org

Nucleophilic Substitution: The iodine atom is then substituted with a methoxy (B1213986) group using a copper catalyst to afford the final product. wikipedia.org A more economically viable route utilizes the more readily available 5-bromovanillin. wikipedia.org

Exploration of Novel Catalytic and Reagent Systems

Research into more efficient and selective formylation methods has led to the exploration of various catalytic and reagent systems. One such system employs titanium tetrachloride (TiCl₄) in conjunction with dichloromethyl methyl ether (Cl₂CHOMe) for the formylation of electron-rich aromatic rings like 3,5-dimethoxyphenol. nih.gov This method demonstrates high conversion rates, with the regioselectivity influenced by the coordination between the substrate and the titanium center. nih.gov The general procedure involves treating the aromatic substrate with TiCl₄ followed by the addition of Cl₂CHOMe at low temperatures. nih.gov

Palladium-catalyzed carbonylation reactions represent another advanced approach. These methods can utilize formic acid (HCOOH) or carbon dioxide (CO₂) as a C1 source, offering a safer alternative to carbon monoxide gas. organic-chemistry.orgorganic-chemistry.org For instance, aryl iodides can be formylated using a palladium acetate (B1210297) catalyst with formic acid serving as both the CO source and a reducing agent. organic-chemistry.org Another system uses a palladium complex to catalyze the reductive formylation of aryl iodides with CO₂ under mild conditions. organic-chemistry.org While not yet specifically detailed for 3,5-dimethoxyphenol, these catalytic systems hold promise for the direct and efficient synthesis of substituted benzaldehydes.

Phase transfer catalysis has also been investigated to improve reaction conditions, particularly in the Reimer-Tiemann reaction, which is a classical method for ortho-formylation of phenols. cqu.edu.cnchemicalbook.com The use of catalysts like polyethylene (B3416737) glycol (PEG 10,000) has been shown to enhance the yield and quality of the product in the synthesis of a related isomer, 2-hydroxy-5-methoxybenzaldehyde. cqu.edu.cn

Synthesis of Derivatives from 2-Hydroxy-3,5-dimethoxybenzaldehyde

The aldehyde and hydroxyl functional groups of 2-Hydroxy-3,5-dimethoxybenzaldehyde are reactive sites for a variety of chemical transformations, allowing for the synthesis of a wide array of derivatives.

Formation of Thiosemicarbazone Adducts

Thiosemicarbazones are a significant class of derivatives synthesized through the condensation reaction of an aldehyde or ketone with a thiosemicarbazide. The reaction of 2-hydroxy-3-methoxybenzaldehyde (B140153) (o-vanillin), a closely related compound, with hydrazinecarbothioamide in refluxing ethanol (B145695) yields the corresponding (E)-2-hydroxy-3-methoxybenzaldehyde thiosemicarbazone. nih.gov This straightforward reaction typically results in high yields after cooling and filtration. nih.gov These thiosemicarbazone ligands are of particular interest due to their ability to coordinate with metal ions. For example, a cobalt(III) complex with 2-hydroxy-3-methoxybenzaldehyde thiosemicarbazone has been synthesized and characterized, demonstrating the ligand's capacity to act as a monodeprotonated ONS tridentate ligand. nih.gov

Table 1: Synthesis of a Representative Thiosemicarbazone

| Reactants | Solvent | Conditions | Product | Yield | Reference |

|---|

Derivatization to Schiff Bases for Coordination Chemistry

Schiff bases, or imines, are formed by the reaction of a primary amine with an aldehyde. These compounds are exceptionally versatile ligands in coordination chemistry. mdpi.comresearchgate.net The synthesis typically involves the condensation of 2-Hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde) with a suitable amine. For example, a Schiff base ligand was synthesized by condensing 4-hydroxy-3,5-dimethoxybenzaldehyde with 3-aminoquinoline. researchgate.net These ligands readily form complexes with various transition metals.

The general procedure for synthesizing metal complexes involves reacting the Schiff base ligand with a metal salt (e.g., Cu(II), Co(II), Ni(II), Zn(II)) in a suitable solvent, often with heating. researchgate.netnih.gov The resulting metal complexes often exhibit specific geometries, such as tetrahedral or square-planar, depending on the metal ion and the ligand structure. researchgate.netsbmu.ac.ir These complexes are characterized using various spectroscopic and analytical techniques.

Table 2: Examples of Schiff Base Metal Complexes Derived from Related Hydroxybenzaldehydes

| Aldehyde | Amine | Metal Ion | Proposed Geometry | Reference |

|---|---|---|---|---|

| 4-hydroxy-3,5-dimethoxybenzaldehyde | 3-aminoquinoline | Cu(II), Co(II), Ni(II), Zn(II) | Tetrahedral | researchgate.net |

| 2-hydroxy-3-methoxy-5-nitrobenzaldehyde | 2,4-dimethylaniline | Cu(II), Ni(II) | Not Specified | researchgate.net |

Functional Group Modifications for Scaffold Diversification

Beyond the formation of imine and thio-imine derivatives, the functional groups of 2-Hydroxy-3,5-dimethoxybenzaldehyde allow for further modifications to diversify the chemical scaffold. The phenolic hydroxyl group can undergo etherification reactions. For instance, in the synthesis of 2,5-dimethoxybenzaldehyde (B135726) from its hydroxylated precursor, the hydroxyl group is methylated using dimethyl sulfate (B86663) in the presence of a base like potassium carbonate. chemicalbook.com

The aldehyde group can participate in various carbon-carbon bond-forming reactions. One example is the Knoevenagel condensation of syringaldehyde (B56468) with malonate esters, such as bis(2-ethylhexyl)malonate, in the presence of a piperidine-acetic acid catalyst. wikipedia.org This reaction yields the corresponding benzylidenemalonate derivative. wikipedia.org

Furthermore, multi-step syntheses that start from precursors like p-cresol demonstrate how modifications of other substituents on the aromatic ring (e.g., oxidation of a methyl group) are integral to constructing the final 2-Hydroxy-3,5-dimethoxybenzaldehyde structure. wikipedia.org One-pot reactions that combine the ortho-formylation of phenols with subsequent reactions like Dakin or Baeyer-Villiger oxidations can lead to the formation of catechols, showcasing further scaffold diversification. orgsyn.org

Advanced Spectroscopic and Analytical Characterization

Comprehensive Spectroscopic Elucidation of Molecular Structure

A combination of spectroscopic techniques is employed to build a complete picture of the 2-Hydroxy-3,5-dimethoxybenzaldehyde molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D Techniques)

NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For a related compound, 2-hydroxy-3-methoxybenzaldehyde (B140153), the ¹H NMR spectrum shows distinct signals corresponding to the aldehydic proton, aromatic protons, methoxy (B1213986) protons, and the hydroxyl proton. spectrabase.com

¹³C NMR Spectroscopy: Carbon NMR complements the proton NMR by providing data on the carbon skeleton. Predicted ¹³C NMR data is available for similar compounds like 2-methoxybenzaldehyde (B41997) and 2-hydroxybenzaldehyde. hmdb.cahmdb.ca For the closely related syringaldehyde (B56468) (4-hydroxy-3,5-dimethoxybenzaldehyde), ¹³C NMR data has been reported with the following shifts in CDCl3: 56.48, 106.89, 128.31, 141.21, 147.52, and 190.90 ppm. nih.gov In DMSO, the shifts are also documented. nih.gov

Interactive ¹³C NMR Data for Syringaldehyde (CDCl₃)

| Chemical Shift (ppm) | Intensity |

|---|---|

| 190.90 | 398.00 |

| 147.52 | 886.00 |

| 141.21 | 313.00 |

| 128.31 | 323.00 |

| 106.89 | 1000.00 |

2D NMR Techniques: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity between protons and carbons, further confirming the molecular structure.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy probes the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of a related compound, 2,5-dimethoxybenzaldehyde (B135726), shows characteristic absorption bands. chemicalbook.com For syringaldehyde, IR spectra are also available, providing information on the vibrational modes of its functional groups. nist.govnist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of 2,5-dimethoxybenzaldehyde has been recorded. guidechem.com A detailed study on 2,4,5-trimethoxybenzaldehyde (B179766) utilized both experimental and theoretical (DFT) approaches to analyze its FT-IR and FT-Raman spectra. researchgate.net

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. A study on a novel Schiff base derived from 2-hydroxybenzaldehyde included its UV-Vis spectroscopic characterization. researchgate.net This technique is also used to detect related compounds in various applications. nih.gov

Mass Spectrometric Techniques

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. The mass spectrum of 2-hydroxy-3-methoxybenzaldehyde is available in the MassBank database. massbank.eu Additionally, the NIST WebBook provides mass spectral data for related compounds such as 2,3-dimethoxybenzaldehyde (B126229) and 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde). nist.govnist.gov

Advanced Chromatographic and Separation Techniques for Purity and Analysis

Chromatographic methods are essential for purifying 2-hydroxy-3,5-dimethoxybenzaldehyde and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a widely used technique. A reverse-phase HPLC method has been developed for the analysis of syringaldehyde, a structurally similar compound. sielc.com This method utilizes a C18 column with a mobile phase of acetonitrile (B52724) and water, and can be adapted for mass spectrometry detection. sielc.com Column chromatography is also a common method for the purification of related benzaldehyde (B42025) derivatives. rsc.orgrsc.org

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure.

Density Functional Theory (DFT) is a robust method for investigating the electronic structure and reactivity of organic molecules. While specific DFT studies on 2-Hydroxy-3,5-dimethoxybenzaldehyde are not extensively documented in publicly available literature, the methodologies are well-established through research on analogous benzaldehyde (B42025) derivatives. These studies typically employ hybrid functionals, such as B3LYP, in conjunction with basis sets like 6-311++G(d,p) to optimize the molecular geometry and compute various electronic properties. researchgate.net

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For instance, in studies of similar phenolic aldehydes, DFT calculations have been used to determine these frontier orbitals, providing insights into the molecule's susceptibility to electrophilic and nucleophilic attack.

Furthermore, DFT is utilized to calculate global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω). These descriptors help in quantifying the reactive nature of the molecule. The molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the charge distribution and identifies regions prone to electrophilic and nucleophilic interactions.

Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, are employed to predict molecular properties with high accuracy. While specific ab initio studies on 2-Hydroxy-3,5-dimethoxybenzaldehyde are not readily found, the application of these methods to similar structures, such as other substituted benzaldehydes, provides a framework for understanding its molecular characteristics.

Methods like Hartree-Fock (HF) and post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2), are used to calculate optimized geometries, vibrational frequencies, and electronic properties. These calculations can elucidate the influence of the hydroxyl and methoxy (B1213986) substituents on the aromatic ring and the aldehyde group. For example, ab initio calculations on related compounds have been used to analyze intramolecular hydrogen bonding between the ortho-hydroxyl group and the aldehyde's carbonyl oxygen, a key feature that influences the compound's conformation and reactivity.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior and conformational landscape of molecules over time. For a flexible molecule like 2-Hydroxy-3,5-dimethoxybenzaldehyde, which has rotatable bonds associated with the methoxy and aldehyde groups, MD simulations can reveal the preferred conformations in different environments.

Although specific MD studies on 2-Hydroxy-3,5-dimethoxybenzaldehyde are not widely published, the general methodology involves placing the molecule in a simulated environment (e.g., a solvent box) and solving Newton's equations of motion for the atoms. This allows for the exploration of the potential energy surface and the identification of low-energy conformers. Such analyses are crucial for understanding how the molecule might interact with biological targets, as the bioactive conformation may not be the global minimum in isolation. The synthesis of this compound is a known process, often starting from 3,5-dimethoxybenzaldehyde (B42067). frontiersin.orgnih.gov

Molecular Docking Investigations (for derivatives, if applicable)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly valuable in drug discovery for predicting the interaction between a ligand and a protein's binding site. While docking studies specifically on 2-Hydroxy-3,5-dimethoxybenzaldehyde are limited, extensive research has been conducted on its derivatives, showcasing the utility of this scaffold.

For example, hydrazone derivatives of 4-hydroxy-3,5-dimethoxybenzaldehyde have been synthesized and subjected to molecular docking studies to evaluate their potential as enzyme inhibitors. In one such study, a derivative was docked into the active sites of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), both significant targets in cancer therapy. The results indicated that the compound could bind effectively within the receptor pockets, forming key hydrogen bonds and hydrophobic interactions.

Another area of investigation is the antimicrobial activity of derivatives. Schiff base derivatives of 2-Hydroxy-3,5-dimethoxybenzaldehyde have been synthesized and their antibacterial potential has been explored through molecular docking against bacterial enzymes like DNA gyrase. These studies help in rationalizing the observed biological activities and guide the design of more potent analogs.

Below is a table summarizing representative findings from molecular docking studies of 2-Hydroxy-3,5-dimethoxybenzaldehyde derivatives:

| Derivative Type | Target Protein | Key Interactions | Potential Application |

| Hydrazone | EGFR/HER2 | Hydrogen bonding, hydrophobic interactions | Anticancer |

| Schiff Base | DNA Gyrase | Hydrogen bonding with active site residues | Antibacterial |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Related Benzaldehyde Scaffolds

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are instrumental in predicting the activity of new compounds and in understanding the structural features that govern their function.

Numerous QSAR and QSPR studies have been performed on various classes of benzaldehyde derivatives, providing valuable insights that are applicable to the 2-Hydroxy-3,5-dimethoxybenzaldehyde scaffold. These studies typically involve the calculation of a wide range of molecular descriptors, including electronic, steric, and hydrophobic parameters.

For instance, a QSAR study on a series of benzaldehyde derivatives as inhibitors of a specific enzyme might reveal that the presence of a hydroxyl group at the ortho position and bulky hydrophobic groups on the ring enhances the inhibitory activity. These models are often developed using statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms.

A representative QSPR study on substituted benzaldehydes focused on predicting their 17O NMR chemical shifts. The models developed were able to correlate the chemical shifts with calculated electronic and steric descriptors, demonstrating the power of QSPR in predicting spectroscopic properties.

The general workflow for a QSAR/QSPR study on a benzaldehyde scaffold is outlined below:

| Step | Description |

| 1. Data Set Selection | A diverse set of benzaldehyde derivatives with known biological activity or property is compiled. |

| 2. Molecular Descriptor Calculation | A variety of 2D and 3D descriptors are calculated for each molecule in the dataset. |

| 3. Model Development | Statistical methods (e.g., MLR, PLS) are used to build a mathematical model correlating descriptors with the activity/property. |

| 4. Model Validation | The predictive power of the model is rigorously assessed using internal and external validation techniques. |

These computational approaches provide a powerful lens through which to examine the chemical and potential biological properties of 2-Hydroxy-3,5-dimethoxybenzaldehyde and its derivatives, guiding further experimental investigation and application.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Elucidation of Structural Determinants for Biological Efficacy

The biological activity of derivatives of 2-Hydroxy-3,5-dimethoxybenzaldehyde is significantly influenced by the presence and nature of various functional groups. The parent molecule itself, syringaldehyde (B56468), has demonstrated notable biological activities, including antimicrobial and antifungal properties. researchgate.net The inherent bioactivity of syringaldehyde makes it a valuable starting material for the synthesis of more complex molecules with potentially enhanced medicinal properties. researchgate.net

Research into derivatives has shown that the introduction of certain moieties can significantly enhance or alter the compound's biological profile. For instance, the synthesis of Schiff base derivatives by reacting syringaldehyde with various amines has been a common strategy to explore new therapeutic agents. researchgate.net These modifications can lead to compounds with a range of activities, including potential as antileishmanial treatments. researchgate.net

Furthermore, the creation of azo derivatives of a related compound, o-vanillin (2-hydroxy-3-methoxybenzaldehyde), has been shown to produce molecules with antibacterial and antifungal activities. researchgate.netmdpi.com Specifically, the resulting azoaldehyde (B1193976) and its subsequent Schiff bases were found to be moderately active against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. researchgate.net This suggests that the introduction of an azo group (-N=N-) can be a key determinant for the biological efficacy of this class of compounds. researchgate.net

Impact of Substituent Position and Nature on Activity Profiles

The position and chemical nature of substituents on the benzaldehyde (B42025) ring are critical in dictating the activity of the molecule. Studies on related salicylaldehyde (B1680747) derivatives have demonstrated that the placement of substituents can have a profound effect on the molecule's properties, including the strength of intramolecular hydrogen bonding. nih.gov

The nature of the substituent is equally important. The introduction of a sulfonic acid-based imine group, for example, has been shown to confer antimicrobial, DNA cleavage, and antioxidant properties. dergipark.org.tr The resulting compound demonstrated effectiveness against various bacteria and yeasts and interacted with DNA primarily through electrostatic binding. dergipark.org.tr This highlights how the addition of a charged and bulky group can introduce new mechanisms of biological action.

Correlation of Molecular Features with Spectroscopic Properties

The molecular features of 2-Hydroxy-3,5-dimethoxybenzaldehyde and its derivatives are directly correlated with their spectroscopic signatures. Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the molecule's structure, intramolecular interactions, and composition. ijeijournal.com

Theoretical studies, often employing Density Functional Theory (DFT), have been used to calculate and predict the spectroscopic properties of related molecules. For example, in a study of 2-hydroxy-3-methoxy-N-(2-chloro-benzyl)-benzaldehyde-imine, DFT calculations were used to perform a complete vibrational analysis of its fundamental modes, which were then compared with experimental IR and Raman spectra. ijeijournal.com Such analyses can identify specific stretching and bending vibrations associated with different functional groups, such as C-C, C-O, and C-N bonds, providing a detailed picture of the molecular structure. ijeijournal.com

Furthermore, the electronic properties of these compounds, such as their HOMO-LUMO energy gaps and nonlinear optical (NLO) properties, can also be correlated with their molecular structure. wseas.com For instance, the polarizability and hyperpolarizability values, which are measures of a molecule's response to an external electric field, are influenced by the substituents on the aromatic ring. wseas.com These properties are particularly relevant for applications in optoelectronics. ijeijournal.com

Academic and Research Applications of 2 Hydroxy 3,5 Dimethoxybenzaldehyde and Its Derivatives

Utility as a Precursor in Complex Organic Synthesis

2-Hydroxy-3,5-dimethoxybenzaldehyde has proven to be a crucial precursor in the multi-step synthesis of complex organic molecules, particularly natural products and functional materials. Its utility lies in its readily available functional groups that can be selectively targeted and transformed to build intricate molecular architectures.

A significant application is in the total synthesis of cyanobacterial alkylresorcinols, such as hierridin B and its chlorinated analogue, hierridin C. nih.govipp.ptresearchgate.netresearchgate.net Researchers have designed efficient synthetic routes starting from 2-hydroxy-3,5-dimethoxybenzaldehyde. For the synthesis of hierridin B, a Grignard addition reaction is performed using tetradecylmagnesium chloride, which adds a long alkyl chain to the aldehyde group, forming a secondary alcohol (a carbinol intermediate). ipp.ptresearchgate.net This is followed by the reduction of the benzylic hydroxyl group to yield the final natural product. ipp.pt This approach represents a more direct route compared to methods starting with less functionalized precursors, demonstrating the strategic advantage of using this dimethoxy-substituted phenol. nih.govipp.pt

The synthesis of hierridin C involved a similar strategy but required an initial regioselective chlorination of the 2-hydroxy-3,5-dimethoxybenzaldehyde precursor before proceeding with chain elongation via a Wittig reaction and subsequent hydrogenation. nih.govresearchgate.net These syntheses not only enabled the confirmation of the natural products' structures but also provided material for biological evaluation. ipp.ptresearchgate.net

Furthermore, this aldehyde is a key intermediate in the synthesis of novel spiropyran derivatives. nih.govfrontiersin.org A new synthetic route was devised where 3,5-dimethoxybenzaldehyde (B42067) is first brominated and the aldehyde group protected as a cyclic acetal. The crucial step involves a lithium-halogen exchange followed by reaction with a borate (B1201080) ester and subsequent oxidation to introduce the hydroxyl group at the C2 position, yielding 2-hydroxy-3,5-dimethoxybenzaldehyde. nih.govfrontiersin.org This intermediate is then condensed with an indolium salt to construct the final spiropyran framework. nih.gov This demonstrates its role as a fundamental building block in creating advanced photochromic materials.

Development of Novel Analytical Reagents (e.g., Chromogenic Reagents for Metal Ions)

The reactivity of the aldehyde and hydroxyl groups in 2-hydroxy-3,5-dimethoxybenzaldehyde makes it an excellent scaffold for developing new analytical reagents. A prominent example is the synthesis of 2-hydroxy-3,5-dimethoxybenzaldehyde thiosemicarbazone (HDMBTSC), a highly sensitive and selective chromogenic reagent. researchpublish.comhueuni.edu.vn

HDMBTSC is synthesized through a condensation reaction between 2-hydroxy-3,5-dimethoxybenzaldehyde and thiosemicarbazide. researchpublish.com This thiosemicarbazone derivative has demonstrated significant utility in the spectrophotometric determination of transition metal ions. It forms stable, colored complexes with specific metal ions, allowing for their quantitative analysis. researchpublish.com

Notably, HDMBTSC has been successfully employed for the direct and derivative spectrophotometric determination of Molybdenum(VI). researchpublish.com The reagent forms a water-soluble, neutral complex with Mo(VI) in a buffered medium, which exhibits a distinct absorption maximum. This method is noted for its high sensitivity and selectivity, particularly in the presence of other common interfering ions. researchpublish.com The analytical characteristics of the Mo(VI)-HDMBTSC complex have been thoroughly studied and are summarized in the table below. researchpublish.com

| Parameter | Value |

|---|---|

| λmax (nm) | 400 nm |

| pH Range (optimum) | 3.0 |

| Mole Ratio (Metal:Ligand) | 1:1 |

| Molar Absorptivity (L·mol⁻¹·cm⁻¹) | 2.93 x 10⁴ |

| Sandell's Sensitivity (μg·cm⁻²) | 0.0032 |

| Beer's Law Range (ppm) | 0.959 - 9.59 |

| Stability Constant | 8.9 x 10⁶ |

Physico-chemical and analytical characteristics of the [Mo(VI) – HDMBTSC] complex. researchpublish.com

In addition to molybdenum, this reagent has also been applied to the determination of Copper(II), highlighting its versatility as a chromogenic agent in analytical chemistry. hueuni.edu.vnjntua.ac.in

Scaffold for Medicinal Chemistry Research (focused on in vitro and theoretical studies for new compound discovery)

The 2-hydroxy-3,5-dimethoxybenzaldehyde framework serves as a valuable starting point in medicinal chemistry for the discovery of new biologically active compounds. Its derivatives have been synthesized and evaluated in vitro, providing insights for the development of new therapeutic agents.

The synthesis of the natural products hierridin B and hierridin C, starting from 2-hydroxy-3,5-dimethoxybenzaldehyde, has enabled the investigation of their biological activities. ipp.ptresearchgate.net These alkylresorcinol derivatives were tested for their in vitro antiplasmodial activity against both the chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of Plasmodium falciparum, the parasite responsible for malaria. ipp.ptresearchgate.net

The results, summarized in the table below, indicate that both compounds exhibit antiplasmodial activity in the low-micromolar range. Hierridin C, the chlorinated derivative, showed slightly enhanced potency against the 3D7 strain compared to hierridin B. ipp.ptresearchgate.net This structure-activity relationship (SAR) data, where the addition of a chlorine atom marginally influences potency, is crucial for guiding the design of future analogues with potentially improved efficacy. ipp.pt

| Compound | P. falciparum 3D7 IC₅₀ (μM) | P. falciparum Dd2 IC₅₀ (μM) |

|---|---|---|

| Hierridin B | 2.1 ± 0.1 | 2.3 ± 0.1 |

| Hierridin C | 1.5 ± 0.1 | 2.3 ± 0.7 |

In vitro antiplasmodial activity of hierridins synthesized from 2-hydroxy-3,5-dimethoxybenzaldehyde. ipp.ptresearchgate.net

The availability of a convenient synthetic route starting from 2-hydroxy-3,5-dimethoxybenzaldehyde is essential for enabling these biological studies and for the future exploration of this chemical scaffold in the search for new antimalarial agents. ipp.pt

Contributions to Chemical Probes and Biological Tools

In the quest for new chemical tools to study biological processes or detect specific analytes, 2-hydroxy-3,5-dimethoxybenzaldehyde has emerged as a useful precursor. Its structure has been incorporated into larger, functional molecules designed as chemical sensors.

A key example is the synthesis of a novel, water-soluble spiropyran (SP3), which was specifically designed to have tailored acidochromic properties. nih.govfrontiersin.org The synthesis of this complex molecule relied on the preparation of 2-hydroxy-3,5-dimethoxybenzaldehyde as a key intermediate. nih.govfrontiersin.org The two electron-donating methoxy (B1213986) groups were strategically placed to modulate the electronic properties and, consequently, the pKa of the final spiropyran. frontiersin.org

This spiropyran was then incorporated into a hydrogel matrix to create a material capable of detecting changes in pH. This sensor was successfully applied to the visual and spectrophotometric detection of carbon dioxide (CO2). nih.gov The hydrogel exhibits a clear color change in response to the pH drop that occurs when CO2 dissolves in water, making it a functional chemical tool for gas sensing. frontiersin.org The development of such probes, whose properties are fine-tuned through rational synthetic design originating from precursors like 2-hydroxy-3,5-dimethoxybenzaldehyde, is a testament to its importance in the field of chemical biology and sensor technology. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Hydroxy-3,5-dimethoxybenzaldehyde, and how can their efficiency be evaluated?

- Methodological Answer : The compound is synthesized via Grignard reactions using 2-hydroxy-3,5-dimethoxybenzaldehyde as a precursor. For example, in the synthesis of hierridin B, a Grignard reaction with subsequent hydrogenation yields the target compound in moderate yields (~38%) . Efficiency is evaluated by comparing reaction steps, purity (HPLC analysis with phosphate buffer-methanol-acetonitrile gradients, λ = 280 nm ), and yield optimization under varying conditions (e.g., temperature, catalyst loading).

Q. How is the crystal structure of 2-Hydroxy-3,5-dimethoxybenzaldehyde determined?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXS97 for structure solution and SHELXL97 for refinement) is standard. Data collection involves monochromatic radiation (e.g., Mo-Kα), with refinement parameters such as R-factors and thermal displacement parameters reported . Symmetry operations and molecular packing are analyzed using programs like SHELXTL .

Q. What analytical methods are used to characterize 2-Hydroxy-3,5-dimethoxybenzaldehyde?

- Methodological Answer :

- GC-MS : Separation on DB-1 or HP-5 MS columns with temperature gradients (e.g., 50°C to 300°C) .

- HPLC : Gradient elution with phosphate buffer (pH 2)-methanol-acetonitrile at 1.0 mL/min .

- IR Spectroscopy : Functional group identification (e.g., aldehyde C=O stretch at ~1700 cm⁻¹) using KBr pellets .

Advanced Research Questions

Q. How does the substitution pattern of methoxy groups influence the reactivity of 2-Hydroxy-3,5-dimethoxybenzaldehyde in Grignard reactions?

- Methodological Answer : The 3,5-dimethoxy groups sterically hinder nucleophilic attack, reducing reaction efficiency. For example, hydrogenation of intermediates derived from Grignard reactions yields 38% hierridin B, compared to >90% in less-substituted analogs . Computational modeling (e.g., DFT) can predict steric and electronic effects, while kinetic studies under varying conditions (e.g., solvent polarity) validate these predictions .

Q. How can contradictions in reported synthetic yields for 2-Hydroxy-3,5-dimethoxybenzaldehyde-derived compounds be resolved?

- Methodological Answer : Yield discrepancies arise from competing reactions (e.g., over-reduction or side-chain oxidation). Systematic optimization involves:

- DoE (Design of Experiments) : Screening parameters like catalyst type (Pd/C vs. Raney Ni), hydrogen pressure, and reaction time .

- In-situ Monitoring : Using techniques like TLC or NMR to track intermediate formation .

- Post-reaction Analysis : LC-MS or GC-MS to identify byproducts and adjust purification protocols (e.g., column chromatography vs. recrystallization) .

Q. What strategies improve the resolution of 2-Hydroxy-3,5-dimethoxybenzaldehyde in chiral separations?

- Methodological Answer :

- Chiral Stationary Phases (CSPs) : Use amylose- or cellulose-based columns (e.g., Chiralpak AD-H) with hexane-isopropanol mobile phases .

- Derivatization : Conversion to diastereomers via reaction with chiral amines (e.g., (R)-1-phenylethylamine) followed by HPLC separation .

- Crystallization-Induced Diastereomer Resolution (CIDR) : Co-crystallization with chiral co-formers (e.g., tartaric acid) .

Q. How does 2-Hydroxy-3,5-dimethoxybenzaldehyde act as a radioprotective agent, and how is this mechanism validated experimentally?

- Methodological Answer : The compound reduces DNA damage via antioxidant activity (scavenging ROS) and Akt pathway activation. Experimental validation includes:

- In vitro Assays : Comet assay for DNA damage quantification in irradiated cell lines .

- Western Blotting : Detection of phosphorylated Akt levels post-treatment .

- ROS Scavenging : Fluorescence-based assays (e.g., DCFH-DA) in cellular models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.